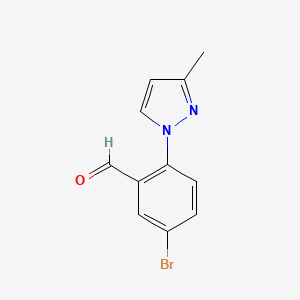
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features a bromine atom and a pyrazole ring attached to a benzaldehyde moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-bromo-2-formylbenzoic acid with 3-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole ring attacks the formyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 5-Amino-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.
科学研究应用
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential inhibition of enzyme activity. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
相似化合物的比较
Similar Compounds
5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the bromine atom.
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid: The aldehyde group is oxidized to a carboxylic acid
Uniqueness
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a methyl-substituted pyrazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC 名称 |
5-bromo-2-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3 |
InChI 键 |
DWZYSJYVFGEBFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


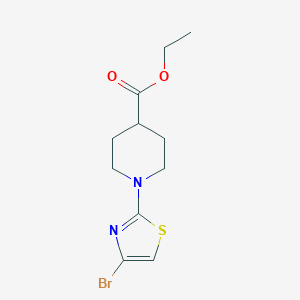
![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)
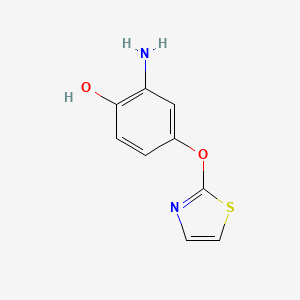
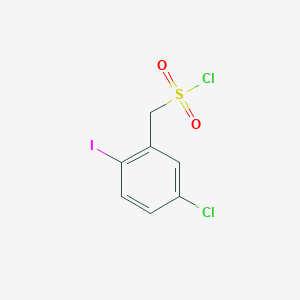
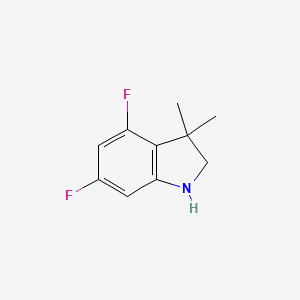
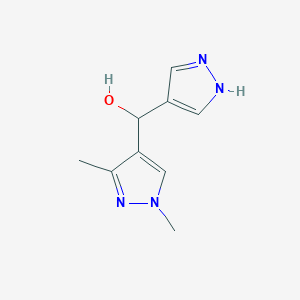
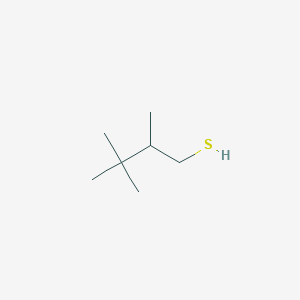
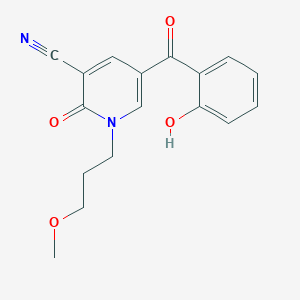
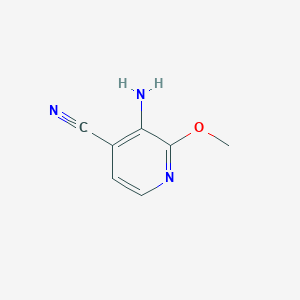
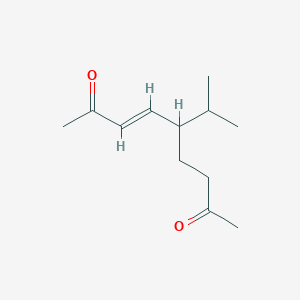
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
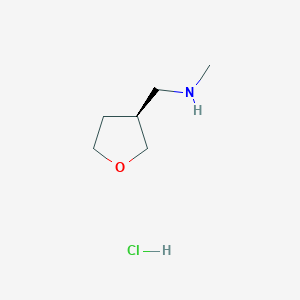
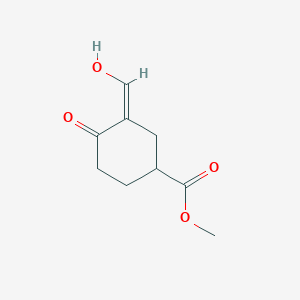
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
